3-chloro-N,N-dimethylpropan-1-amine
Overview
Description
The compound "3-chloro-N,N-dimethylpropan-1-amine" is a chlorinated amine with potential applications in various chemical reactions and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated amines and their reactivity, which can be extrapolated to understand the properties and potential uses of "3-chloro-N,N-dimethylpropan-1-amine".
Synthesis Analysis
The synthesis of chlorinated amines can involve reactions with chloramine, as seen in the study of methylpyridines where amination products were obtained, specifically N-amino-3,5-dimethylpyridinium chloride . Similarly, the synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involved transformations using trichloroacetonitrile and acetic anhydride, indicating that chlorinated amines can be synthesized through reactions with chlorinating agents and subsequent modifications .
Molecular Structure Analysis
The molecular structure of chlorinated amines can be determined using techniques such as X-ray diffraction, as demonstrated in the structural analysis of N-amino-3,5-dimethylpyridinium chloride and N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These studies provide a basis for understanding the three-dimensional arrangement of atoms in chlorinated amines, which is crucial for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chlorinated amines can participate in various chemical reactions, including aminodechlorination and aminodehydrogenation, as seen in the reactivity of 1,3-dimethyl-6-chlorolumazine with amines . These reactions can lead to the formation of new amine derivatives with potential biological activity. The study of polymers from 1-chloro-2,3-epoxypropane and amines also highlights the reactivity of chlorinated amines in polymerization reactions, leading to the formation of amino polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated amines can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations . These techniques provide information on vibrational frequencies, molecular orbitals, and reactivity properties, which are essential for understanding the behavior of chlorinated amines in different environments. The study of amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine also contributes to the understanding of the conformational preferences of chlorinated amines and their derivatives .
Scientific Research Applications
Steel Corrosion Inhibition : Ituen and Asuquo (2017) researched the use of 3-chloro-N,N-dimethylpropan-1-amine in inhibiting the corrosion of X80 steel in oilfield acidizing environments. They found that it acts as an efficient inhibitor, especially at certain concentrations and temperatures, and adsorbs on the steel surface to protect it (Ituen & Asuquo, 2017).
Synthesis of Nitrocyclopropane : Faugeras, Luong, and Papadopoulo (1999) described the synthesis of nitrocyclopropane using 3-chloro-1-nitropropane and an amine, highlighting its potential in chemical synthesis (Faugeras, Luong, & Papadopoulo, 1999).
Cocrystallization with Antipsychotic Agents : Shaibah et al. (2019) studied the cocrystallization of 3-chloro-N,N-dimethylpropan-1-amine with other compounds, finding it forms salts with interesting hydrogen bonding features, relevant in pharmaceutical chemistry (Shaibah et al., 2019).
Chemical Reactions and Synthesis : Various authors have explored the role of 3-chloro-N,N-dimethylpropan-1-amine in different chemical reactions. For instance, Zhang et al. (2015) examined its use in the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation (Zhang, Zhang, Deng, & Shi, 2015).
Synthesis of Pharmaceutical Compounds : Rayes et al. (2019) synthesized derivatives of 3-chloro-N,N-dimethylpropan-1-amine for potential use as anticancer agents, demonstrating the compound's role in drug development (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).
Physical Properties in Solutions : Blanco et al. (2017) studied the physical properties like density, speed of sound, and viscosity of solutions containing 3-chloro-N,N-dimethylpropan-1-amine, providing data useful for industrial applications (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).
Safety And Hazards
3-Chloro-N,N-dimethylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
properties
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRRBOMNHUCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5407-04-5 (Hydrochloride) | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043849 | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-dimethylpropan-1-amine | |
CAS RN |
109-54-6 | |
Record name | 3-Chloro-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropyl(dimethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41F3T7H6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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